BenchChemオンラインストアへようこそ!

Idelalisib

PI3K delta inhibition kinase selectivity profiling cell-free enzymatic assay

Idelalisib (CAS 1146702-54-6) is the definitive PI3Kδ-selective inhibitor for B-cell malignancy research. With 40- to 300-fold selectivity for p110δ over other Class I PI3K isoforms (IC50 2.5 nM), it enables clean dissection of BCR signaling without confounding off-target effects that plague pan-PI3K or dual inhibitors. Specify crystalline Form A for maximum shelf-life and batch reproducibility. Also an established tool for aldehyde oxidase metabolism studies and immune-mediated hepatotoxicity screening. Insist on ≥98% purity (HPLC) with full COA documentation.

Molecular Formula C22H18FN7O
Molecular Weight 415.4 g/mol
CAS No. 1146702-54-6
Cat. No. B3417769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdelalisib
CAS1146702-54-6
Molecular FormulaC22H18FN7O
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
InChIKeyIFSDAJWBUCMOAH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitypH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions

Structure & Identifiers


Interactive Chemical Structure Model





Idelalisib (CAS 1146702-54-6): First-in-Class PI3Kδ Inhibitor for Hematologic Malignancies


Idelalisib (CAS 1146702-54-6; also known as CAL-101 or GS-1101) is a first-in-class, orally bioavailable small-molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunit p110δ [1]. It is a member of the quinazolinone class and exhibits high selectivity for the delta isoform over other class I PI3K enzymes [2]. Idelalisib received full regulatory approval for the treatment of relapsed chronic lymphocytic leukemia (CLL) in combination with rituximab, as well as for relapsed follicular B-cell non-Hodgkin lymphoma (FL) and small lymphocytic lymphoma (SLL) [3]. Unlike other PI3K isoforms that are ubiquitously expressed, p110δ is enriched in hematopoietic lineages, making idelalisib a targeted therapy for B-cell malignancies [4]. Its metabolism proceeds primarily via aldehyde oxidase, with a population terminal elimination half-life of approximately 8.2 hours [5].

Why Idelalisib (CAS 1146702-54-6) Cannot Be Substituted with Other PI3K Inhibitors


Idelalisib, duvelisib, copanlisib, and umbralisib all target the PI3K pathway, yet they exhibit distinct isoform selectivity profiles, pharmacokinetic parameters, and clinical efficacy-toxicity ratios that preclude simple interchange [1]. Idelalisib is a highly selective p110δ inhibitor (IC50 2.5 nM) with 40- to 300-fold selectivity over other class I isoforms , whereas duvelisib is a dual PI3Kγ/δ inhibitor, copanlisib is a pan-class I inhibitor, and umbralisib targets both PI3Kδ and casein kinase-1ε [1]. These mechanistic differences translate into divergent adverse event profiles: idelalisib and duvelisib carry black box warnings for hepatotoxicity and colitis, while copanlisib and umbralisib were withdrawn from the market by their manufacturers due to unfavorable benefit-risk assessments in confirmatory trials [2]. Furthermore, the pharmacokinetic profiles vary substantially—idelalisib achieves a mean steady-state Cmax of 1861 ng/mL at 150 mg BID, which differs markedly from the exposures achieved with other agents in the class [3]. In a matching-adjusted indirect comparison, idelalisib demonstrated an objective response rate of 56% in relapsed/refractory follicular lymphoma, which was not significantly different from comparators, yet its safety profile was distinct [4]. Consequently, substitution without rigorous revalidation would compromise both experimental reproducibility and patient safety.

Quantitative Differentiation of Idelalisib (CAS 1146702-54-6) Against Comparator PI3K Inhibitors


Biochemical Selectivity: Idelalisib Exhibits 40- to 300-Fold Selectivity for p110δ Over Other Class I PI3K Isoforms

Idelalisib (CAL-101) demonstrates high isoform selectivity in cell-free enzymatic assays. The compound inhibits p110δ with an IC50 of 2.5 nM. In direct comparative measurements within the same assay system, idelalisib exhibited IC50 values of 820 nM for p110α, 565 nM for p110β, and 89 nM for p110γ . This represents a 40- to 300-fold greater selectivity for the delta isoform compared to the alpha, beta, and gamma isoforms of class I PI3K . Furthermore, when assessed against a broader panel of lipid and protein kinases, idelalisib displayed 400- to 4000-fold higher selectivity for p110δ compared to C2β, hVPS34, DNA-PK, and mTOR . In cell-based assays, the selectivity window for p110δ over other class I isoforms was even more pronounced, ranging from 240- to 2500-fold [1]. This high degree of isoform specificity distinguishes idelalisib from pan-PI3K inhibitors (e.g., copanlisib) and dual PI3Kγ/δ inhibitors (e.g., duvelisib), which exhibit broader inhibition profiles [2].

PI3K delta inhibition kinase selectivity profiling cell-free enzymatic assay

Pharmacokinetic Differentiation: Idelalisib Achieves 4.8-Fold Higher Cmax Than Copanlisib and 1.8-Fold Higher Than Duvelisib

A comparative analysis of key pharmacokinetic parameters for the three orally administered PI3K inhibitors reveals substantial differences in systemic exposure. At clinically relevant doses, idelalisib (150 mg) achieves a mean Cmax of 1927.7 ng/mL, which is 4.8-fold higher than the median Cmax of 402 ng/mL observed for copanlisib (0.8 mg/kg) and 1.8-fold higher than the mean Cmax of 1062 ng/mL for duvelisib (25 mg) [1]. Idelalisib demonstrates an elimination half-life (t½) of 8.3 hours, which is intermediate between duvelisib (6.8 hours) and copanlisib (38.9 hours) [2]. The apparent systemic clearance (CL/F) for idelalisib is 14.9 L/hr, compared to 5.6 L/hr for duvelisib [3]. Importantly, idelalisib exhibits a less than dose-proportional increase in exposure over the dose range of 50 mg to 350 mg twice daily, with a nonlinear relationship between dose and relative bioavailability [4]. No covariate—including age, sex, race, or moderate renal impairment—has a clinically meaningful impact on idelalisib exposure, although hepatic impairment increases mean AUC by up to 1.7-fold [5].

pharmacokinetics drug exposure Cmax comparison

Clinical Efficacy: Idelalisib Plus Bendamustine/Rituximab Extends Median Progression-Free Survival by 12.0 Months vs Bendamustine/Rituximab Alone in Relapsed CLL

In a phase III randomized trial (NCT01569295), the addition of idelalisib to bendamustine and rituximab (idel+BR) was evaluated against bendamustine and rituximab plus placebo (BR alone) in 416 patients with relapsed/refractory chronic lymphocytic leukemia (CLL). At a median follow-up of 12 months, the median progression-free survival (PFS) for patients receiving idel+BR was 23.1 months, compared with 11.1 months for those receiving BR plus placebo, representing an absolute increase of 12.0 months [1]. This translated to a hazard ratio for disease progression or death of approximately 0.55, indicating a 45% reduction in the risk of death [2]. The overall survival benefit was also statistically significant, with a 45% reduction in the risk of death observed in the idelalisib-containing arm [3]. The trial was halted early at the first planned interim analysis due to the significant superiority of the three-drug combination. The PFS benefit was consistent across all prespecified subgroups, including patients with high-risk features such as del(17p)/TP53 mutation (32.9% of patients), unmutated IGHV (83.2%), and treatment-refractory disease (29.8%) [4]. In a separate real-world analysis comparing idelalisib plus rituximab (R-idela) against ibrutinib, median PFS was 22.0 months for R-idela versus 40.5 months for ibrutinib (p < 0.001), and median overall survival was 37.7 months versus 54.4 months (p = 0.04) [5].

chronic lymphocytic leukemia progression-free survival combination therapy

Comparative Safety: Idelalisib Shows Significantly Higher Risk of Grade ≥3 Adverse Events vs Tazemetostat in R/R Follicular Lymphoma

A matching-adjusted indirect comparison (MAIC) of single-arm trials evaluated the relative safety of PI3K inhibitors versus tazemetostat in patients with relapsed/refractory follicular lymphoma who had received at least two prior systemic therapies [1]. The analysis incorporated individual patient data from the tazemetostat trial and weighted it to match baseline characteristics reported in the comparator trials (DELTA for idelalisib, DYNAMO for duvelisib, CHRONOS-1 for copanlisib, and UNITY-NHL for umbralisib). Patients treated with idelalisib had a significantly higher relative risk (RR) of experiencing any grade ≥3 treatment-emergent adverse event (TEAE) compared to matched tazemetostat patients: RR = 0.45 (95% confidence interval not crossing 1.0; p < 0.01) [2]. For comparison, the RRs for duvelisib, copanlisib, and umbralisib were 0.35, 0.37, and 0.65, respectively, all statistically significant in favor of tazemetostat [3]. Specific toxicities associated with idelalisib include hepatotoxicity (fatal and/or serious hepatotoxicity occurred in 14% of patients treated with idelalisib) and severe diarrhea or colitis (14% incidence) [4]. In a phase 2 front-line study, idelalisib monotherapy caused grade ≥3 transaminitis in 54% of CLL patients, with a median onset of 28 days, and evidence suggests an immune-mediated mechanism [5]. These findings led to black box warnings for idelalisib and duvelisib, and the subsequent withdrawal of copanlisib and umbralisib from the market by their manufacturers [6].

adverse event profile hepatotoxicity safety comparison

Crystalline Form Stability: Idelalisib Crystal Form A Demonstrates Superior Humidity and Pressure Stability for Formulation Development

Multiple crystalline forms of idelalisib have been characterized, with Form A (a molecular hydrate) demonstrating properties advantageous for pharmaceutical formulation and long-term storage [1]. Idelalisib crystal Form A exhibits excellent thermal stability, high humidity stability, and pressure stability, making it more suitable as a pharmaceutically active component for preparation development compared to other polymorphic forms [2]. The preparation of this crystalline form and its characterization by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) have been disclosed in patent literature [3]. Additional crystalline forms, including Form-M1 and Form-M2, as well as solvated solid-state forms with pyridine or N,N-dimethylacetamide, have also been described [4]. For industrial-scale production, idelalisib formulations incorporating lactose, microcrystalline cellulose, and pharmaceutically acceptable carriers have been optimized to achieve good powder mobility, stability, and dissolution rate [5]. This body of formulation and solid-state characterization work directly enables reproducible in vivo pharmacokinetics and batch-to-batch consistency, which is essential for both clinical and preclinical applications.

polymorph stability crystalline form formulation development

Metabolic Pathway Differentiation: Aldehyde Oxidase-Dominant Metabolism Minimizes CYP3A4-Mediated Drug-Drug Interactions

Idelalisib is metabolized primarily via aldehyde oxidase (AO) to form the inactive metabolite GS-563117, with only secondary contributions from cytochrome P450 3A4 (CYP3A4) and uridine 5′-diphospho-glucuronosyltransferase 1A4 (UGT1A4) [1]. In a mass balance study, approximately 78% of an orally administered radiolabeled idelalisib dose was recovered in feces, and 14% in urine [2]. This metabolic profile differs from many other kinase inhibitors that rely heavily on CYP3A4-mediated clearance, potentially reducing the magnitude of CYP-mediated drug-drug interactions [3]. However, strong CYP3A4 inducers such as rifampin still decrease idelalisib mean AUC by 75% and mean Cmax by 58%, while strong CYP3A4 inhibitors like ketoconazole increase mean AUC by 1.8-fold [4]. Idelalisib is not a clinically relevant inhibitor of P-glycoprotein, breast cancer resistance protein (BCRP), organic anion-transporting polypeptide (OATP) 1B1, or OATP1B3 [5]. Clinically, idelalisib has been shown to be a moderate inhibitor of CYP2C8, CYP2C19, and UGT1A1, and an inducer of CYP2B6 in vitro [6]. This unique metabolic pathway—with AO as the primary clearance mechanism—provides a distinct pharmacological profile that may be advantageous in experimental settings where minimization of CYP-mediated interactions is desired.

drug metabolism aldehyde oxidase drug-drug interaction

Validated Application Scenarios for Idelalisib (CAS 1146702-54-6) Based on Quantitative Evidence


PI3Kδ Isoform-Selective Pathway Dissection in B-Cell Malignancy Models

Researchers requiring precise inhibition of the PI3Kδ isoform without confounding off-target effects on other PI3K isoforms should select idelalisib based on its demonstrated 40- to 300-fold selectivity for p110δ over p110α/β/γ in cell-free enzymatic assays . This high degree of isoform specificity, validated by IC50 values of 2.5 nM for p110δ versus 820 nM for p110α, 565 nM for p110β, and 89 nM for p110γ , enables clean dissection of PI3Kδ-specific signaling in B-cell receptor (BCR) activation, chemotaxis, and survival pathways. The compound's selectivity window expands to 240- to 2500-fold in cell-based assays [1], further supporting its use in primary B-cell and lymphoma cell line experiments where isoform-specific pathway mapping is required. In contrast, pan-PI3K inhibitors (copanlisib) or dual PI3Kγ/δ inhibitors (duvelisib) would introduce confounding inhibition of other isoforms critical for normal cellular functions [2].

Preclinical Pharmacokinetic Modeling of Aldehyde Oxidase-Dependent Clearance

Idelalisib serves as a valuable tool compound for studying aldehyde oxidase (AO)-mediated drug metabolism in vivo. With 78% of an orally administered dose recovered in feces and AO identified as the primary clearance pathway , idelalisib provides a clinically relevant model for evaluating AO-dependent pharmacokinetics. The compound's population pharmacokinetic parameters—including a two-compartment model with first-order absorption and elimination, a nonlinear dose-bioavailability relationship, and a terminal half-life of 8.2 hours —are well-characterized and can be used to benchmark novel AO substrates. Additionally, the lack of clinically meaningful covariate effects (age, sex, race, moderate renal impairment) on idelalisib exposure [1] simplifies interspecies scaling and experimental design. Researchers investigating drug-drug interactions mediated by CYP3A4 inducers or inhibitors can also utilize idelalisib as a control, given the documented 75% AUC reduction with rifampin and 1.8-fold AUC increase with ketoconazole [2].

Immune-Mediated Hepatotoxicity Model Development and Mechanistic Studies

Idelalisib's well-documented, dose-dependent hepatotoxicity profile makes it a suitable positive control for studying immune-mediated liver injury. In a phase 2 front-line CLL study, idelalisib monotherapy caused grade ≥3 ALT/AST elevation in 54% of patients, with a median onset of 28 days . Mechanistic studies have identified a lymphocytic infiltrate on liver biopsy, elevated proinflammatory cytokines CCL-3 and CCL-4, and decreased peripheral blood regulatory T cells in affected patients, supporting an immune-mediated etiology . The relative risk of any grade ≥3 adverse event for idelalisib compared to tazemetostat was quantified as RR = 0.45 (tazemetostat reference) in a matching-adjusted indirect comparison, corresponding to a 2.2-fold higher risk with idelalisib [1]. This reproducible, quantifiable toxicity profile provides a validated positive control for screening compounds intended to avoid PI3Kδ-mediated hepatotoxicity or for investigating mechanisms of immune-related adverse events. Idelalisib also significantly reduces cellular respiration in liver fragments by 20% [2], offering an additional endpoint for mitochondrial toxicity assessments.

Solid Form Selection for Formulation Development and Long-Term Compound Storage

Procurement of idelalisib for formulation development or long-term biobanking should specify crystalline Form A, a single molecule hydrate with documented excellent thermal stability, high humidity stability, and pressure stability . Patent disclosures characterize Form A and other polymorphs (Form-M1, Form-M2, and various solvates) by XRPD and DSC, providing definitive analytical fingerprints for identity confirmation and stability monitoring . Form A's superior stability profile compared to alternative crystalline forms and solvated solid-state forms [1] directly impacts compound shelf-life and batch-to-batch reproducibility in both research and industrial settings. Formulation compositions incorporating lactose, microcrystalline cellulose, and pharmaceutically acceptable carriers have been optimized to achieve good powder mobility and dissolution rate [2], enabling consistent oral dosing in preclinical in vivo studies. Researchers requiring amorphous idelalisib for enhanced solubility in specific experimental contexts should reference disclosed processes for preparing amorphous material and its premix .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idelalisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.